S-Vilanterol Trifenatate
Description
S-Vilanterol Trifenatate (chemical name: 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol triphenylacetate) is a long-acting β₂-adrenoceptor agonist (LABA) with a 24-hour duration of action, developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₄₄H₄₉Cl₂NO₇, and it features a lipophilic structure that enables prolonged retention in pulmonary tissues, contributing to its once-daily dosing regimen .
This compound is primarily administered via dry powder inhalers (DPIs) in fixed-dose combinations with inhaled corticosteroids (e.g., fluticasone furoate) or long-acting muscarinic antagonists (e.g., umeclidinium bromide) . Preclinical studies demonstrate its high selectivity for β₂-adrenoceptors over β₁- and β₃-subtypes, minimizing cardiac and metabolic side effects . Regulatory approvals, including the FDA and EMA, highlight its efficacy and safety in improving lung function and reducing exacerbations in COPD and asthma .
Properties
Molecular Formula |
C44H49Cl2NO7 |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1 |
InChI Key |
KLOLZALDXGTNQE-GJFSDDNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Vilanterol Trifenatate involves multiple steps, starting from the salmeterol molecular scaffold. The process includes the modification of the salmeterol molecule to create homochiral compounds with the ®-configuration. This involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Metabolic Pathways
S-Vilanterol Trifenatate undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4).
Table 2: Metabolic Reactions and Outcomes
Key Findings :
-
O-Dealkylation accounts for 78% of recovered metabolites, while N- and C-dealkylation contribute 5% .
-
Metabolites are eliminated primarily via urine (70%) and feces (30%) .
Quality Control and Purity Analysis
Analytical methods ensure the compound’s chemical and chiral integrity:
Table 3: Analytical Techniques for Purity Assessment
| Method | Parameter | Specification | Source |
|---|---|---|---|
| HPLC | Chemical purity | >99.9% | |
| XRPD | Crystallinity | Distinct peaks at 2θ = 5.6°, 11.2°, 16.8°, 22.4°, 28.0° | |
| DSC | Thermal stability | Melting point: ~180°C (form II) |
Key Findings :
Scientific Research Applications
Asthma Management
S-Vilanterol trifenatate is primarily indicated for the treatment of asthma. It is often combined with fluticasone furoate in products like Breo Ellipta, which has shown significant improvements in lung function and reductions in exacerbation rates compared to placebo and other treatments .
Clinical Studies:
- A study involving 201 participants demonstrated that the combination therapy reduced severe asthma exacerbations by 25% compared to fluticasone furoate alone (p=0.014) .
- In a long-term study, patients receiving this compound maintained improved lung function over a year without evidence of tachyphylaxis, indicating sustained efficacy .
Chronic Obstructive Pulmonary Disease (COPD)
This compound is also utilized in COPD management, where it helps improve airflow and reduce symptoms. The combination with umeclidinium bromide in Anoro Ellipta has been shown to enhance lung function significantly compared to monotherapy .
Key Findings:
- Patients using the combination therapy reported improved health-related quality of life and reduced daily symptom burden .
- A clinical trial indicated that this combination was effective in reducing the frequency of COPD exacerbations and improving overall lung function over time .
Comparative Efficacy
A comparative analysis of various studies shows that this compound, especially when combined with corticosteroids, provides superior outcomes in terms of lung function improvement and reduction in exacerbation rates compared to other LABAs or corticosteroids alone.
| Study | Treatment | Duration | Key Findings |
|---|---|---|---|
| Allen et al. (2013) | Fluticasone furoate/S-Vilanterol | 6 weeks | 41% adverse events; improved lung function |
| Bateman et al. (2014) | Fluticasone furoate/S-Vilanterol | ≥24 weeks | Significant reduction in exacerbation rates |
| Woodcock et al. (2013) | Fluticasone furoate/S-Vilanterol | 24 weeks | Maintained bronchodilation without tachyphylaxis |
Safety Profile
The safety profile of this compound has been assessed across multiple studies, indicating a generally favorable outcome with manageable side effects. Common adverse events include respiratory infections and headaches, but serious adverse events are rare .
Notable Observations:
Mechanism of Action
S-Vilanterol Trifenatate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of S-Vilanterol Trifenatate with Other LABAs
Key Findings :
- This compound exhibits subnanomolar β₂-AR affinity comparable to salmeterol but 38-fold higher than formoterol .
- Its selectivity for β₂-AR over β₁-AR exceeds 1,000-fold, reducing off-target effects compared to formoterol (50-fold) .
- The lipophilic structure enables prolonged retention in lung tissue, supporting once-daily dosing, unlike salmeterol and formoterol, which require twice-daily administration .
Clinical Efficacy
Table 2: Clinical Outcomes in COPD and Asthma
Key Findings :
- In severe COPD, S-Vilanterol/Fluticasone Furoate (FF) reduced parasternal muscle activity by 37% (total EMG turns) within 2 hours, demonstrating rapid symptom relief .
- A meta-analysis of umeclidinium/vilanterol (UMEC/VIL) showed superior lung function improvement (FEV₁: 0.22 L) compared to salmeterol/fluticasone propionate (0.15 L) .
- S-Vilanterol’s 24-hour bronchodilation efficacy is non-inferior to indacaterol but with a faster onset than salmeterol .
Formulation and Delivery
Table 3: Aerodynamic and Formulation Properties
Key Findings :
- S-Vilanterol’s MMAD (2.1–2.5 µm) optimizes deposition in small airways compared to salmeterol (2.8–3.2 µm) .
Q & A
Q. What is the receptor selectivity profile of S-Vilanterol Trifenatate, and how does this inform its therapeutic use in respiratory diseases?
this compound exhibits high selectivity for β2-adrenoceptors (β2-AR) over β1- and β3-AR subtypes. In vitro assays demonstrate pEC50 values of 10.37 ± 0.05 for β2-AR, 6.98 ± 0.03 for β1-AR, and 7.36 ± 0.03 for β3-AR, indicating >1,000-fold selectivity for β2-AR . Researchers should validate receptor binding using radioligand displacement assays (e.g., [³H]-CGP-12177) and functional cAMP assays in transfected cell lines to confirm selectivity. This profile supports its use in bronchial smooth muscle relaxation with minimal cardiac side effects.
Q. What are the recommended storage conditions for this compound to ensure stability in research settings?
The compound is stable for 2 years when stored at -20°C in lyophilized form. Upon reconstitution in solvents (e.g., saline or methanol), solutions should be used within one month to prevent degradation. Stability testing via HPLC under accelerated conditions (40°C/75% RH) confirms integrity over 30 days .
Advanced Research Questions
Q. How can researchers design experiments to assess the prolonged bronchodilatory effects of this compound in preclinical models of asthma or COPD?
Use ovalbumin-sensitized murine asthma models or elastase-induced emphysema models to evaluate bronchodilation. Measure forced expiratory volume (FEV1) and airway resistance via plethysmography at 0, 12, and 24 hours post-inhalation. Dose-response studies (0.1–10 µg/kg) should include positive controls (e.g., salmeterol) and assess cAMP levels in lung homogenates to correlate efficacy with β2-AR activation .
Q. What methodological approaches are effective in resolving contradictions between in vitro receptor binding data and in vivo efficacy outcomes?
Discrepancies may arise from pharmacokinetic factors (e.g., lung retention time) or tissue-specific receptor density. To address this:
Q. What are the critical considerations for encapsulating this compound in liposomal formulations to enhance targeted pulmonary delivery?
Liposomal encapsulation requires optimizing lipid composition (e.g., DPPC:DSPG:cholesterol at 3:1:1 molar ratio) and drug-to-lipid ratios (1:10–1:150 w/w) to achieve >95% encapsulation efficiency . Extrusion through 100–200 nm polycarbonate membranes ensures uniform particle size (120–250 nm), critical for nebulization. Stability is validated via dynamic light scattering (DLS) and in vitro drug release assays in simulated lung fluid.
Q. How does co-administration with cytochrome P450 3A4 inhibitors affect the pharmacokinetic profile of this compound, and how should this be addressed in clinical trial design?
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 2.5-fold due to reduced hepatic metabolism. In clinical trials, adjust dosing intervals (e.g., 24-hour vs. 12-hour administration) and monitor plasma Cmax and AUC via LC-MS/MS. Include safety endpoints for cardiovascular effects (e.g., heart rate variability) to mitigate risk .
Q. What experimental strategies are recommended to evaluate the genotoxic potential of this compound in preclinical development?
Conduct Ames tests (bacterial reverse mutation assay), chromosomal aberration assays in CHO cells, and micronucleus tests in rodents. Evidence indicates no genotoxicity for vilanterol or its metabolites (triphenylacetic acid) at exposures ≤84× the human dose . Include positive controls (e.g., mitomycin C) and validate results across multiple cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
